Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-chlorobenzyl chloride with 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorobenzyl group.
Scientific Research Applications
Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The trifluoromethyl group and pyrazole ring play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-2-carboxylate
Uniqueness
Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10ClF3N2O2 |
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Molecular Weight |
318.68 g/mol |
IUPAC Name |
methyl 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-7-19(18-11(10)13(15,16)17)6-8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
WAKJLZLSFIERLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(F)(F)F)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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